(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-4-5-6-13(17)15-14-16(2)11-8-7-10(21(3,18)19)9-12(11)20-14/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUGRUADGIQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzo[d]thiazole derivatives. For example:
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide (PubChem CID: Not specified): Key differences: This analogue replaces the 3-methyl group with an allyl moiety and substitutes the pentanamide with a phenylthio-propanamide chain. Functional impact: The allyl group may increase reactivity in electrophilic substitutions, while the phenylthio moiety could enhance lipid solubility and membrane permeability .
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3 from ) :
- Key differences : This compound features a triazole ring instead of a benzo[d]thiazole core. The carbamate group and α-phenylacetyl substituent suggest divergent pharmacokinetic profiles.
- Functional impact : Triazole derivatives are often associated with antifungal activity, whereas benzo[d]thiazoles are explored for anticancer and anti-inflammatory roles .
Research Findings
- Synthetic Routes: The target compound’s synthesis likely involves condensation of a substituted benzo[d]thiazole with pentanoyl chloride, whereas the triazole derivative () requires multi-step nucleophilic substitutions and hydrazine reactions .
- Stability : The methylsulfonyl group in the target compound improves oxidative stability compared to analogues with sulfur-containing substituents (e.g., phenylthio), which are prone to metabolic sulfoxidation .
Limitations and Recommendations
- Data Gaps: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound in the provided evidence. Comparisons rely on structural inferences.
- Suggested Studies : Further experimental work on kinase inhibition assays and ADMET profiling is needed to validate hypotheses about its bioactivity.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Signal | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.45 (s, 3H, CH3), 3.20 (s, 3H, SO2CH3), 7.82 (d, J=8.4 Hz, aromatic H) | |
| HRMS (ESI+) | m/z 423.0985 [M+H]⁺ (calc. 423.0982) |
Q. Table 2. Representative Bioactivity Data
| Assay Type | Target/Strain | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR-TK | 0.85 µM | |
| Antibacterial | S. aureus (MRSA) | 12.5 µg/mL |
Critical Considerations
- Isomer-Specific Effects : The Z-configuration is critical for bioactivity; ensure >98% purity via chiral separation .
- Solubility Limitations : Use DMSO for in vitro studies but confirm absence of solvent interference in controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
